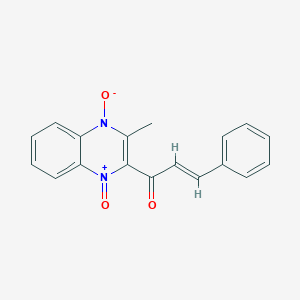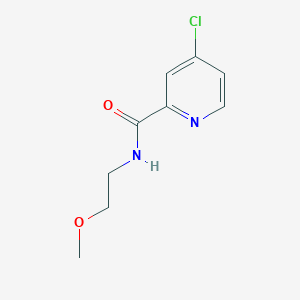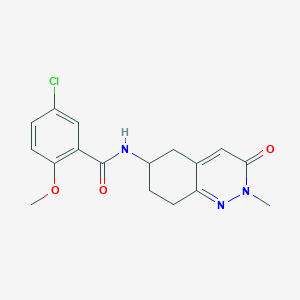
1-(3-Cloroquinolin-6-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloroquinolin-6-yl)ethanone is an organic compound with the chemical formula C11H8ClNO and a molecular weight of 205.64 g/mol . It is a white solid that is soluble in organic solvents such as ethanol, chloroform, and ether . This compound is primarily used as an intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
1-(3-Chloroquinolin-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the development of bioactive molecules for biological studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chloroquinolin-6-yl)ethanone can be synthesized through various methods, including alkylation and the Rieche reaction . One common method involves the reaction of 1-(3-chloroquinolin-6-yl)ethanol with an alkylating agent under acidic conditions . The reaction typically requires purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of 1-(3-Chloroquinolin-6-yl)ethanone often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity . The process may include the use of catalysts and specific solvents to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloroquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of 1-(3-Chloroquinolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. It can inhibit enzymes and interfere with cellular processes, leading to its biological effects . The specific pathways and targets depend on the derivative or compound synthesized from it .
Comparación Con Compuestos Similares
Quinoline: A nitrogen-containing bicyclic compound with a wide range of biological activities.
Chloroquinoline: Similar to 1-(3-Chloroquinolin-6-yl)ethanone but with different substitution patterns.
Quinolone: Known for its antimicrobial properties and used in various therapeutic applications.
Uniqueness: 1-(3-Chloroquinolin-6-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its versatility in synthetic applications and potential for developing bioactive compounds make it a valuable compound in research and industry .
Propiedades
IUPAC Name |
1-(3-chloroquinolin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBYBZUSHRYGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2420682.png)
![4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2420685.png)

![3-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2420687.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2420689.png)

![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2420693.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2420695.png)
![6-Bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2420696.png)



![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2420705.png)
